3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a triazole ring fused to a purine scaffold, substituted with various functional groups such as chloro, fluoro, isopentyl, and methyl groups. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Purine Scaffold Construction: The triazole ring is then fused to a purine scaffold through a series of condensation reactions, often involving formylation and cyclization steps.
Functional Group Introduction: The chloro and fluoro substituents are introduced via halogenation reactions, while the isopentyl and methyl groups are typically added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: Lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
3-(2-chloro-6-fluorophenyl)-9-isopentyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: Lacks the methyl group, potentially altering its interaction with molecular targets.
Uniqueness
The presence of both the isopentyl and methyl groups in 3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and binding affinity to various targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2/c1-9(2)7-8-25-13-15(27)21-18(28)24(3)16(13)26-14(22-23-17(25)26)12-10(19)5-4-6-11(12)20/h4-6,9H,7-8H2,1-3H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZVYFUIOBNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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